molecular formula C10H20O2 B045983 Ethyl octanoate CAS No. 106-32-1

Ethyl octanoate

Cat. No. B045983
CAS RN: 106-32-1
M. Wt: 172.26 g/mol
InChI Key: YYZUSRORWSJGET-UHFFFAOYSA-N
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Patent
US04115416

Procedure details

To 2.1 g of sodium in 150 ml of absolute ethanol are added with stirring 15 g of p-(1-cyclooctenyl)-phenol. After stirring has continued for a further 30 minutes, 30 g of 2-bromo-octanoic acid ethyl ester are slowly added dropwise to this solution and the mixture is maintained at 50° C for 24 hours. After the solvent has been removed in vacuo the residue is partitioned at 0° C between ether and 2N sodium hydroxide solutuion. The organic phase is washed until neutral, dried over sodium sulphate and evaporated in vacuo, to thus yield the oily α-[p-cyclooctenyl)-phenoxy]-octanoic acid ethyl ester of the formula ##STR9##
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
p-(1-cyclooctenyl)-phenol
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C1(C2C=CC(O)=CC=2)CCCCCCC=1.[CH2:17]([O:19][C:20](=[O:29])[CH:21](Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:18]>C(O)C>[CH2:17]([O:19][C:20](=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:18] |^1:0|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
p-(1-cyclooctenyl)-phenol
Quantity
15 g
Type
reactant
Smiles
C1(=CCCCCCC1)C1=CC=C(C=C1)O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC)Br)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent has been removed in vacuo the residue
CUSTOM
Type
CUSTOM
Details
is partitioned at 0° C between ether and 2N sodium hydroxide solutuion
WASH
Type
WASH
Details
The organic phase is washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.